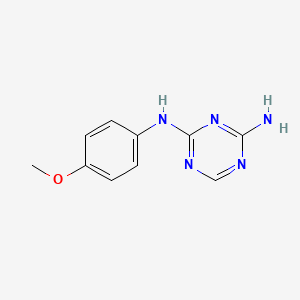

n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFPJEGIIOQLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353895 | |

| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4460-15-5 | |

| Record name | N~2~-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

Cyanuric chloride reacts with p-anisidine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. The first substitution occurs at room temperature, while the second requires heating to 60–80°C. A base such as sodium carbonate neutralizes HCl generated during the reaction.

$$

\text{Cyanuric chloride} + 2 \, \text{p-anisidine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + 2 \, \text{HCl}

$$

Limitations and Yield

This method yields 65–75% product but suffers from poor selectivity due to competing substitutions at the 6-position. Purification via recrystallization (ethanol/water) is required to remove oligomeric byproducts.

Suzuki Coupling-Based Synthesis

A modern approach leverages palladium-catalyzed Suzuki coupling to introduce the 4-methoxyphenyl group selectively. This method, patented in 2020, uses 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine as a key intermediate.

Reaction Scheme

Synthesis of Intermediate :

p-Methoxyphenylboronic acid reacts with cyanuric chloride via Suzuki coupling using a magnetic silica-supported palladium catalyst (e.g., Pd/Fe$$3$$O$$4$$@SiO$$2$$). The reaction occurs in a mixed solvent (toluene:water, 3:1) with K$$2$$CO$$_3$$ as the base.$$

\text{Cyanuric chloride} + \text{p-Methoxyphenylboronic acid} \xrightarrow{\text{Pd/Fe}3\text{O}4\text{@SiO}_2} \text{2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine}

$$Amination :

The intermediate undergoes amination with aqueous ammonia or ammonium hydroxide at 100–120°C to yield the diamine.$$

\text{2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine} + 2 \, \text{NH}_3 \rightarrow \text{this compound} + 2 \, \text{HCl}

$$

Advantages

- Catalyst Reusability : The magnetic catalyst is recovered via external magnetic fields and reused for 5–7 cycles without significant activity loss.

- Selectivity : >95% purity achieved after recrystallization (ethyl acetate/n-hexane).

One-Pot Three-Component Synthesis

A 2019 RSC Advances study reported a one-pot method using amidine derivatives, aryl isocyanates, and ammonium acetate under microwave irradiation.

Reaction Parameters

| Component | Role | Quantity (mmol) |

|---|---|---|

| 4-Methoxyphenyl isocyanate | Electrophilic aryl source | 1.0 |

| Acetamidine hydrochloride | Nitrogen donor | 1.2 |

| Ammonium acetate | Ammonia source | 2.5 |

| Solvent | Ethanol | 10 mL |

| Temperature | 100°C (microwave, 30 min) |

Mechanism

The reaction proceeds via cyclocondensation, where acetamidine reacts with isocyanate to form a carbodiimide intermediate, followed by ring closure with ammonium acetate.

Performance

- Yield : 82–85%

- Purity : 98% (HPLC)

- Advantages : Eliminates isolation of intermediates, reducing reaction time by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | 90 | None | High (HCl waste) |

| Suzuki Coupling | 88 | 95 | 5–7 cycles | Moderate |

| One-Pot Synthesis | 83 | 98 | None | Low (ethanol solvent) |

Key Findings :

- The Suzuki method balances yield and sustainability due to catalyst reuse.

- The one-pot approach is optimal for lab-scale synthesis with minimal purification.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.23 g/mol | |

| Density | 1.345 g/cm³ | |

| Boiling Point | 464.2°C | |

| LogP | 1.21 | |

| Melting Point | 220–222°C (decomp.) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a triazine ring with methoxy substitution at the para position of the phenyl group. This specific arrangement contributes to its chemical reactivity and biological interactions.

Chemistry

- Synthesis Building Block : n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine serves as a crucial building block in the synthesis of more complex molecules. Its ability to act as a ligand in coordination chemistry facilitates the development of new materials and catalysts .

Biology

- Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications.

- Enzyme Inhibition : It has been identified as an inhibitor of lysophosphatidic acid acyltransferase (LPAAT), which plays a significant role in cancer biology. The inhibition of this enzyme can disrupt lipid signaling pathways associated with tumor growth .

Medicine

- Anticancer Properties : Several studies have demonstrated the efficacy of this compound against various cancer cell lines. It has shown selective antiproliferative activity against triple-negative breast cancer cells (MDA-MB231), with a GI50 value as low as 1 nM. The compound induces apoptosis in cancer cells through specific pathways .

Industry

- UV-Absorbing Materials : The compound is utilized in the production of materials that absorb ultraviolet light, enhancing the stability and longevity of polymers.

- Stabilizers in Polymers : Its chemical properties allow it to function effectively as a stabilizer in various polymer formulations.

Uniqueness

The unique substitution pattern on the triazine ring imparts distinct chemical and physical properties to this compound compared to its analogs. This specificity enhances its reactivity and biological activity.

Case Study 1: Inhibition of LPAAT

A significant study highlighted the compound's role in inhibiting LPAAT activity. The mechanism involves:

- Binding Affinity : The compound binds to the active site of LPAAT.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by disrupting lipid signaling pathways associated with tumor progression .

Case Study 2: Anticancer Activity Against MDA-MB231 Cells

In a systematic evaluation involving various derivatives of triazines:

Wirkmechanismus

The mechanism of action of n-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

2.1.1. 6-(4-Methoxyphenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine (5d)

- Structural Difference : The amine groups at positions 2 and 4 are dimethylated, reducing hydrogen-bonding capacity compared to the primary amines in the target compound.

- Synthesis : Synthesized via microwave-assisted methods with 90% yield, characterized by IR, NMR, and HRMS .

- Properties : Melting point 179–181°C; spectral data (e.g., δ 3.18 ppm for NCH3 in $^1$H-NMR) confirm dimethyl substitution. The methyl groups lower polarity, likely reducing aqueous solubility relative to the target compound .

2.1.2. N-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine

- Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

- Applications : Used in pesticide formulations (e.g., indaziflam derivatives) due to enhanced stability and resistance to metabolic degradation .

- Safety : Classified as an irritant, requiring specific handling protocols .

2.1.3. N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine

- Structural Difference : Methyl groups on the phenyl ring reduce steric hindrance compared to methoxy but lack electronic modulation.

- Properties : Lower molecular weight (215.25 g/mol) and reduced polarity may favor lipid membrane penetration in biological systems .

Heterocyclic and Bulky Substituents

2.2.1. 2-N,4-N-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

- Properties : Higher molecular weight (453.5 g/mol) and LogP (5.2) suggest enhanced lipophilicity, suitable for membrane-associated targets .

2.2.2. N-(2,3-Dihydro-2,6-dimethyl-1H-inden-1-yl)-1,3,5-triazine-2,4-diamine

- Applications : Structural analogs are used in agrochemicals (e.g., indaziflam), leveraging rigidity for prolonged soil activity .

Electronic and Steric Effects

- Methoxy Group Impact : The para-methoxy group in the target compound donates electron density via resonance, increasing nucleophilicity at the triazine core. This contrasts with electron-withdrawing groups (e.g., -Cl, -F) in herbicides like atrazine, which enhance electrophilicity and reactivity toward nucleophilic targets .

Biologische Aktivität

N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of 1,3,5-triazine derivatives, which are known for their diverse pharmacological properties including anticancer, antiviral, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N5O. The compound features a triazine core with a methoxy-substituted phenyl group. The presence of the methoxy group is significant as it can influence the electronic properties and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance:

- Enzyme Inhibition : Studies have shown that triazine derivatives can inhibit enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

- Selective Antiproliferative Activity : The compound has demonstrated selective antiproliferative effects against specific cancer cell lines such as MDA-MB231 (triple-negative breast cancer) while sparing non-cancerous cells .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Case Study 1: Anticancer Activity

In a study evaluating a series of triazine derivatives including this compound:

- Objective : Assess antiproliferative effects on breast cancer cell lines.

- Results : The compound exhibited a GI50 value of 1 nM against MDA-MB231 cells while showing no significant effect on normal MCF-10A cells. This selectivity suggests a favorable therapeutic index for potential anticancer applications .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structural modifications of triazines:

- Objective : Determine how substituents affect biological activity.

- Findings : The introduction of electron-donating groups in specific positions significantly enhanced antiproliferative activity. For instance, relocating the methoxy group from ortho to para position resulted in a 200-fold increase in potency .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine?

Microwave-assisted one-pot synthesis using cyanoguanidine, aromatic aldehydes, and arylamines has been reported for analogous triazine derivatives. This method reduces reaction time and improves yield compared to conventional heating . For example, a 55% yield was achieved for a structurally similar compound under ethanol reflux conditions, with structural confirmation via H and C NMR .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, SC-XRD revealed a planar triazine core with the methoxyphenyl group oriented at a dihedral angle of 30.6° relative to the triazine ring, influencing intermolecular hydrogen bonding and packing .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

Broth microdilution assays (e.g., MIC/MBC determinations) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Analogous triazines showed MIC values ranging from 8–32 µg/mL, with activity linked to electron-withdrawing substituents on the aryl groups .

Q. How can solubility limitations be addressed in biological testing?

Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in assay media. For in vivo studies, nanoformulation or prodrug strategies (e.g., PEGylation) can enhance aqueous solubility .

Advanced Research Questions

Q. What computational approaches predict structure-activity relationships (SAR) for antitumor activity?

3D-QSAR models (e.g., CoMFA/CoMSIA) using antiproliferative data against cancer cell lines (e.g., MCF-7, A549) can identify critical substituent effects. For example, electron-donating groups on the aryl ring enhance π-π stacking with DNA topoisomerase II . Molecular docking studies further validate target engagement .

Q. How do structural modifications influence resistance mechanisms in cancer therapy?

Introducing bulky substituents (e.g., trifluoromethoxy groups) reduces efflux pump affinity, as shown in resistant cell lines (e.g., MDR1-overexpressing KB-V1). Combinatorial regimens with P-glycoprotein inhibitors (e.g., verapamil) may also overcome resistance .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

High-content screening (HCS) with multi-parametric endpoints (e.g., cell cycle arrest, apoptosis) reduces assay variability. For instance, discrepancies in IC values (e.g., 2–10 µM) across studies may arise from differences in cell culture conditions or compound purity, necessitating HPLC-UV/MS validation (>95% purity) .

Q. How can photostability be optimized for applications in UV-protective materials?

Substituent engineering (e.g., adding hydroxyl or ethylhexyloxy groups) enhances UV absorption and stability. For 2,4-bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine, λ at 310 nm and 343 nm provides broad-spectrum UVB/UVA protection, validated via accelerated weathering tests .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC or HPLC to isolate intermediates and minimize byproducts .

- Crystallography : Use SHELXTL or Olex2 for structure refinement from SC-XRD data .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.